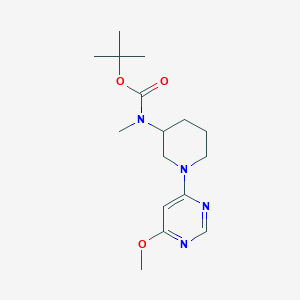

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-6-8-20(10-12)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRMNYYINUCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117280 | |

| Record name | Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353966-51-4 | |

| Record name | Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, with CAS number 1353966-51-4, is a novel compound that has garnered attention for its potential biological activity, particularly in the context of neuroprotection and Alzheimer's disease (AD) treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C16H26N4O3

- Molecular Weight : 322.40 g/mol

- Structure : The compound features a tert-butyl group attached to a piperidine ring that is further substituted with a methoxypyrimidine moiety.

Research indicates that this compound may exhibit neuroprotective properties through several mechanisms:

- Inhibition of β-secretase and Acetylcholinesterase : It has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease by preventing amyloid beta peptide aggregation .

- Reduction of Oxidative Stress : The compound has demonstrated the ability to reduce malondialdehyde (MDA) levels, a marker of oxidative stress, in brain homogenates treated with scopolamine, indicating its potential antioxidant effects .

Biological Activity Data

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Case Studies

- In Vitro Studies : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results showed that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents .

- In Vivo Studies : In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing MDA levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

- Molecular Formula : C15H24N4O3 (calculated based on structural analogs)

- Molecular Weight : ~308.38 g/mol

- Structural Features : Combines a piperidine ring linked to a 6-methoxypyrimidin-4-yl group and a tert-butyl carbamate moiety with a methyl substitution. This structure is typical of intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or receptor-targeting agents.

The compound is available in milligram-to-gram quantities from specialty suppliers, though pricing is inquiry-based .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Key Findings from Research

Impact of Substituents on Reactivity: Methoxy vs. Halogenation: Chloro or iodo substituents () enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions in further derivatization . Pivalamido Groups: The bulky tert-butyl carbamate in may protect reactive amines during synthesis but could limit bioavailability due to steric hindrance .

Synthetic Challenges :

- Palladium-catalyzed coupling reactions (e.g., ) are critical for introducing pyrimidine/piperidine linkages but often require optimized conditions (e.g., BINAP ligands, inert atmospheres) to achieve moderate yields (~50%) .

- Reduction steps (e.g., Fe/NH4Cl in ) are employed for nitro-to-amine conversions, though competing side reactions may necessitate purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.